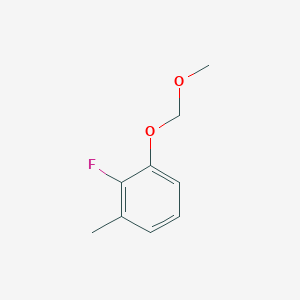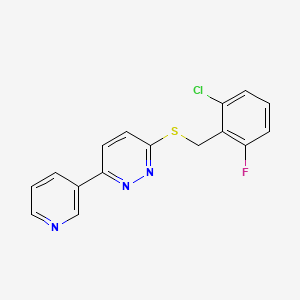
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of various compounds containing the 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine structure has been extensively studied due to their potential biological activities. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005). Similarly, new 1,2,4-triazoles derived from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various strains, highlighting the chemical's utility in developing new antimicrobial agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Anticonvulsant and Anti-inflammatory Properties
Research has also focused on the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives. One study synthesized compounds showing maximum anti-inflammatory activity against carrageenan-induced rat paw edema and exhibited significant analgesic activity, indicating the potential for developing new anti-inflammatory and pain relief medications (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
Metal Coordination and Self-Assembly
The structure of 3,6-Di(pyridin-2-yl)pyridazines, which can be related to the discussed compound, shows interest in their ability to coordinate with metals, resulting in self-assembly into gridlike metal complexes. This has implications for the development of new materials and catalysts (R. Hoogenboom, B. C. Moore, U. Schubert, 2006).
Antimicrobial and Antibacterial Applications
Another study on novel pyrido[1,2,3- de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This demonstrates the compound's potential in addressing antibiotic resistance (Y. Asahina, M. Takei, Tetsuya Kimura, Y. Fukuda, 2008).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-13-4-1-5-14(18)12(13)10-22-16-7-6-15(20-21-16)11-3-2-8-19-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHYEIYWRDAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

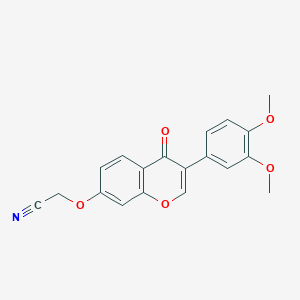
![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)
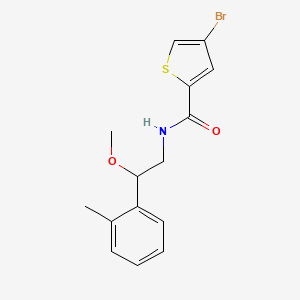
![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)
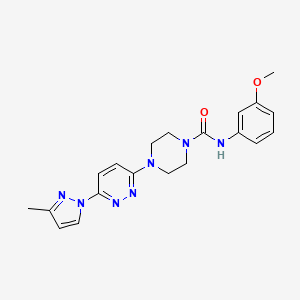

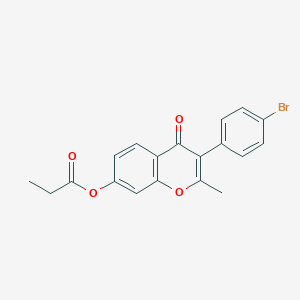
![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)
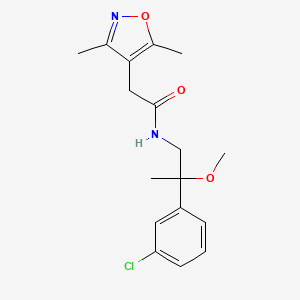

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
